molecular formula C23H18FNO2 B389386 (3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE

(3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE

Cat. No.: B389386
M. Wt: 359.4g/mol
InChI Key: UNFZDLRBTYHELA-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE is a complex organic compound with a unique structure that combines a furanone ring with substituted phenyl and pyrrole groups

Preparation Methods

The synthesis of (3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furanone ring, followed by the introduction of the substituted phenyl and pyrrole groups through various coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The furanone ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the pyrrole or phenyl groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which (3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of various biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, (3E)-5-(2,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE stands out due to its unique combination of structural features. Similar compounds might include other furanone derivatives or molecules with similar aromatic substitutions. the specific arrangement of the phenyl and pyrrole groups in this compound provides distinct chemical and biological properties that can be advantageous in certain applications.

Properties

Molecular Formula

C23H18FNO2

Molecular Weight

359.4g/mol

IUPAC Name

(3E)-5-(2,4-dimethylphenyl)-3-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]furan-2-one

InChI

InChI=1S/C23H18FNO2/c1-15-9-10-19(16(2)12-15)22-14-17(23(26)27-22)13-18-6-5-11-25(18)21-8-4-3-7-20(21)24/h3-14H,1-2H3/b17-13+

InChI Key

UNFZDLRBTYHELA-GHRIWEEISA-N

SMILES

CC1=CC(=C(C=C1)C2=CC(=CC3=CC=CN3C4=CC=CC=C4F)C(=O)O2)C

Isomeric SMILES

CC1=CC(=C(C=C1)C2=C/C(=C\C3=CC=CN3C4=CC=CC=C4F)/C(=O)O2)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC3=CC=CN3C4=CC=CC=C4F)C(=O)O2)C

Origin of Product

United States

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